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Core Focus: This document provides an in-depth examination of the G-protein coupled

receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), within the context

of pancreatic islets. It details the receptor's expression profile, the signaling pathways activated

upon modulation, and the functional consequences for islet hormone secretion. This guide

synthesizes key research findings, presenting quantitative data, detailed experimental

protocols, and visual diagrams to facilitate a comprehensive understanding for therapeutic

development.

Introduction to GPR120 (FFAR4)
G-protein coupled receptor 120 is a sensor for medium and long-chain free fatty acids (FFAs),

particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and α-linolenic acid (ALA).[1]

[2] Its activation is linked to a variety of physiological processes, including the regulation of

glucose metabolism, anti-inflammatory responses, and the secretion of gut hormones.[1][3][4]

In the pancreas, GPR120 plays a crucial role in modulating islet function, making it an attractive

therapeutic target for metabolic diseases such as type 2 diabetes mellitus (T2DM).[3][5]

Activation of GPR120 can influence the secretion of insulin, glucagon, and somatostatin,

thereby directly impacting glucose homeostasis.[1][6][7] This document explores the nuanced

expression and functional role of GPR120 within the diverse cell populations of the pancreatic

islets.
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GPR120 Expression in Pancreatic Islet Cells
The precise cellular localization of GPR120 within pancreatic islets has been a subject of

extensive research, with some conflicting reports. However, a growing body of evidence points

to its expression in multiple endocrine cell types. The receptor is expressed at modest levels in

the islets compared to tissues like the colon or adipose.[7][8] Studies using techniques such as

knockout/lacZ knock-in mice, immunofluorescence, and qPCR on sorted cell populations have

revealed GPR120 presence in β-cells, α-cells, δ-cells, and pancreatic polypeptide (PP) cells.[2]

[6][9][10] Notably, several studies suggest a preferential or enriched expression in pancreatic

delta cells.[1][9][11][12] In human islets from diabetic patients, GPR120 expression has been

observed to be reduced compared to healthy individuals.[13]

Table 1: Summary of GPR120 Expression in Pancreatic Islet Cells
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Cell Type Species/Model
Method of
Detection

Key Finding Reference(s)

β-cells Mouse, Rat

Immunohistoc
hemistry,
qPCR in MIN6
& INS-1E cells

GPR120
expression
confirmed;
agonists
stimulate
insulin
secretion and
protect from
lipotoxicity.

[2][6][14]

Human -

GPR120

expression is

positively

associated with

insulin secretion.

[13]

α-cells Mouse
qPCR in αTC1-6

cells

GPR120

expression

detected;

agonism

stimulates GLP-1

and inhibits

glucagon

secretion.

[3][4]

δ-cells Mouse

lacZ Knock-in,

Immunofluoresce

nce

Preferential

expression

observed;

GPR120

activation inhibits

somatostatin

secretion.

[9][12]

Human - Evidence

suggests

enrichment in the

[9]
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Cell Type Species/Model
Method of
Detection

Key Finding Reference(s)

delta cell

population.

| PP-cells | Mouse | EGFP Knock-in, Flow Cytometry, RT-qPCR | Co-expression of GPR120

with Pancreatic Polypeptide (PP) confirmed. |[10][15] |

GPR120 Signaling Pathways in Pancreatic Islets
GPR120 activation by agonists initiates multiple downstream signaling cascades that mediate

its diverse physiological effects. The two primary pathways are the canonical Gαq/11-mediated

pathway, which modulates hormone secretion, and a β-arrestin 2-dependent pathway, which is

largely responsible for its anti-inflammatory effects.

Gαq/11-PLC-Calcium Signaling
Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating phospholipase C

(PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic

reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10][13] This

elevation in intracellular calcium is a critical event for triggering the exocytosis of hormone-

containing granules from islet cells.[4][13] This pathway is central to GPR120's effects on

insulin, glucagon, and pancreatic polypeptide secretion.[2][10][15]
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Diagram 1. GPR120 Gαq-mediated signaling pathway.
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β-Arrestin 2 Anti-Inflammatory Signaling
In addition to G-protein coupling, agonist-bound GPR120 recruits β-arrestin 2.[4][11] This

interaction initiates a G-protein-independent signaling cascade that is crucial for the anti-

inflammatory effects of GPR120.[4][6] The GPR120/β-arrestin 2 complex can interact with

TAB1, preventing its association with TAK1 and thereby inhibiting the downstream activation of

inflammatory pathways like NF-κB and JNK.[6] This mechanism is particularly relevant in

protecting β-cells from lipotoxicity and cytokine-induced inflammation and apoptosis.[6][16]
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Diagram 2. GPR120 β-arrestin 2-mediated anti-inflammatory pathway.
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Functional Effects of GPR120 Modulation on Islet
Hormones
Modulation of GPR120 activity with specific agonists has profound effects on the secretion of

key pancreatic hormones. These effects can be direct, acting on the hormone-secreting cell

itself, or indirect, through paracrine interactions within the islet.

Insulin: GPR120 agonists potentiate glucose-stimulated insulin secretion (GSIS) from β-cells.

[6][8] This effect is attributed to both a direct stimulation of β-cells and an indirect mechanism

involving the inhibition of somatostatin from δ-cells, which itself is an inhibitor of insulin

release.[1] However, there are key species differences; the indirect pathway via somatostatin

inhibition appears dominant in mice, while a direct effect on β-cells is more prominent in

humans.

Glucagon: The effect on α-cells is complex. Some studies show that long-chain fatty acids

potentiate glucagon secretion in a GPR120-dependent manner.[7][8] Conversely, other work

using α-cell lines suggests GPR120 agonism can inhibit glucagon secretion while stimulating

the secretion of GLP-1 from the same cells.[3][4]

Somatostatin: GPR120 activation is a potent inhibitor of glucose-stimulated somatostatin

secretion from δ-cells.[1][9] This is a key paracrine mechanism, as the reduction in local

somatostatin relieves its inhibitory tone on neighboring β-cells and α-cells, thereby promoting

insulin and glucagon release.[1]

Pancreatic Polypeptide (PP): GPR120 is expressed in PP-secreting cells, and its activation

by agonists like TUG-891 significantly stimulates PP secretion via the Gq/PLC-Ca2+

pathway.[10][15]

Table 2: Quantitative Effects of GPR120 Agonists on Hormone Secretion
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Agonist
Model
System

Hormone Effect
Quantitative
Finding

Reference(s
)

α-Linolenic

acid (ALA)

BRIN-BD11
cells

Insulin Stimulation

53% max
stimulation
at 10⁻⁴
mol/L.

[2]

DHA /

Palmitate

Isolated

mouse islets

(GPR120 KO

vs WT)

Glucagon Stimulation

Palmitate-

potentiated

glucagon

secretion

reduced from

4.1-fold (WT)

to 2.0-fold

(KO).

[7]

Metabolex 36
Isolated

mouse islets
Somatostatin Inhibition

Dose-

dependently

inhibits

glucose-

induced

somatostatin

secretion.

[1]

GSK137647A
Isolated rat

islets
Insulin Stimulation

Significantly

increased

insulin

secretion at

5.6 mM and

16.7 mM

glucose.

[14]

TUG-891
Isolated

mouse islets

Pancreatic

Polypeptide
Stimulation

Significantly

increased PP

levels in islet

medium.

[10][15]
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| Compound A | Isolated mouse islets | Insulin | Stimulation | Potentiated GSIS; effect was lost

in δ-cell-ablated islets. | |

Key Experimental Protocols
Reproducible and rigorous experimental design is critical for studying GPR120 in pancreatic

islets. Below are summarized protocols for core techniques cited in the literature.

Experimental Workflow: From Islet Isolation to
Functional Analysis
A typical experimental workflow involves isolating islets from a relevant animal model, treating

them with GPR120 modulators, and then performing functional assays to measure hormone

secretion, gene expression, or signaling pathway activation.
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Diagram 3. General experimental workflow for studying GPR120 function in isolated islets.

Pancreatic Islet Isolation (Mouse)
Based on protocols described in cited literature.[6][17]

Anesthetize the mouse according to approved animal care protocols.

Cannulate the common bile duct and perfuse the pancreas with 2-3 mL of cold collagenase

P solution (e.g., 1 mg/mL in HBSS).

Excise the inflated pancreas and transfer it to a conical tube.
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Digest the tissue in a 37°C water bath for 10-15 minutes, with gentle shaking.

Stop the digestion by adding cold HBSS supplemented with 10% fetal bovine serum (FBS).

Wash the digested tissue pellet three times with cold HBSS.

Purify the islets from acinar tissue using a density gradient (e.g., Histopaque-1077).

Centrifuge at 900 x g for 20 minutes with no brake.

Collect the islets from the interface of the gradient layers.

Wash the collected islets.

Hand-pick the islets under a stereomicroscope to ensure purity. Culture in RPMI-1640

medium (11.1 mM glucose, 10% FBS) overnight for recovery before experiments.

Quantitative Real-Time PCR (qPCR) for Gpr120 mRNA
Based on protocols described in cited literature.[6]

RNA Extraction: Isolate total RNA from ~100 islets or cultured cells using TRIzol reagent

according to the manufacturer's protocol.

cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA using a high-capacity

cDNA synthesis kit with random primers.

qPCR Reaction: Prepare a reaction mix containing cDNA template, SYBR Green Master Mix,

and gene-specific forward and reverse primers for Gpr120 (and a housekeeping gene like

Gapdh for normalization).

Thermocycling: Run the qPCR plate on a real-time PCR system with standard cycling

conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).

Data Analysis: Calculate the relative expression of Gpr120 mRNA using the comparative Ct

(ΔΔCt) method, normalizing to the housekeeping gene.

Immunohistochemistry for GPR120 Localization
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Based on protocols for β-galactosidase/GPR120 knock-in models.[9][18]

Tissue Preparation: Fix mouse pancreas in 10% buffered formalin, process, and embed in

paraffin wax. Cut 4-µm sections onto slides.

Deparaffinization and Rehydration: Dewax sections in xylene and rehydrate through a

graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

Blocking: Block non-specific binding with a serum-based blocking solution (e.g., 5% goat

serum in PBS) for 1 hour.

Primary Antibody Incubation: For co-localization, incubate sections overnight at 4°C with a

cocktail of primary antibodies. For a GPR120(LacZ) model, this would be anti-β-

galactosidase plus an antibody for an islet hormone (e.g., anti-insulin, anti-glucagon, or anti-

somatostatin).

Secondary Antibody Incubation: Wash slides and incubate for 1 hour with species-specific

fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 568).

Mounting and Imaging: Mount slides with a DAPI-containing mounting medium to

counterstain nuclei. Image using a confocal or fluorescence microscope.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
Based on protocols described in cited literature.[6][17]

Islet Preparation: Use batches of 5-10 size-matched islets per condition.

Pre-incubation: Pre-incubate islets for 1 hour at 37°C in Krebs-Ringer Bicarbonate Buffer

(KRBB) containing a low glucose concentration (e.g., 2.8 mM).

Basal Secretion: Replace the buffer with fresh low-glucose KRBB (with or without the

GPR120 modulator) and incubate for 1 hour. Collect the supernatant for basal insulin

measurement.
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Stimulated Secretion: Replace the buffer with high-glucose KRBB (e.g., 16.7 mM or 22.0

mM), again with or without the test compound, and incubate for 1 hour. Collect the

supernatant for stimulated insulin measurement.

Insulin Measurement: Measure the insulin concentration in the collected supernatants using

an ELISA or radioimmunoassay (RIA) kit.

Normalization: After secretion assays, lyse the islets to measure total insulin content or DNA

content for normalization of the secretion data.

Conclusion and Therapeutic Outlook
GPR120 is a multifaceted receptor within the pancreatic islet, with its expression spanning

multiple endocrine cell types. Its activation by specific modulators triggers complex signaling

cascades that result in a coordinated regulation of hormone secretion, ultimately impacting

glucose homeostasis. The ability of GPR120 agonists to potentiate insulin secretion, modulate

glucagon and somatostatin release, and protect β-cells from inflammatory damage

underscores its significant potential as a therapeutic target for T2DM.[5][6][19] However, the

development of GPR120-based therapies requires careful consideration of the nuanced and

sometimes species-specific mechanisms of action. Future research focusing on highly selective

modulators and a deeper understanding of the interplay between GPR120's G-protein and β-

arrestin signaling pathways will be critical for translating the promise of GPR120 into effective

clinical treatments.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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